molecular formula C11H8BrFN2O B2958108 5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one CAS No. 1822826-57-2

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one

Cat. No.: B2958108
CAS No.: 1822826-57-2
M. Wt: 283.1
InChI Key: KIYKASKDWNSQAJ-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromine atom at the 5th position, a fluorobenzyl group at the 1st position, and a pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidin-2(1H)-one and 3-fluorobenzyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidinone derivative.

Scientific Research Applications

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-benzylpyrimidin-2(1H)-one: Similar structure but lacks the fluorine atom.

    5-Chloro-1-(3-fluorobenzyl)pyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluorobenzyl)pyrimidin-2(1H)-one: Lacks the bromine atom at the 5th position.

Uniqueness

5-Bromo-1-(3-fluorobenzyl)pyrimidin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-bromo-1-[(3-fluorophenyl)methyl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-9-5-14-11(16)15(7-9)6-8-2-1-3-10(13)4-8/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKASKDWNSQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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